Tyrphostin AG 112: A Technical Guide to its Function as an EGFR Phosphorylation Inhibitor
Tyrphostin AG 112: A Technical Guide to its Function as an EGFR Phosphorylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Tyrphostin AG 112, a specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) phosphorylation. It details the mechanism of action, presents available quantitative data, and offers detailed experimental protocols for its characterization in a research setting.
Introduction: EGFR Signaling and the Role of Tyrphostin AG 112
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase, a critical component in cellular signaling.[1] Upon binding with ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are fundamental in regulating cell proliferation, survival, differentiation, and motility.[1][2]
Dysregulation of EGFR signaling, through overexpression or constitutive activity from mutations, is a well-established driver in the progression of various cancers, including those of the lung, colon, breast, and pancreas.[3] This makes EGFR a prime target for therapeutic intervention. Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases.[4] Tyrphostin AG 112, also known as Tyrphostin A48, is a member of this family that specifically inhibits EGFR tyrosine kinase activity, thereby blocking the autophosphorylation process and subsequent downstream signaling.[5]
Mechanism of Action
Tyrphostin AG 112 functions as an ATP-competitive inhibitor.[6][7] The kinase domain of EGFR contains an ATP-binding pocket that is essential for the phosphotransfer reaction. Tyrphostin AG 112 binds to this site, preventing ATP from binding and effectively blocking the autophosphorylation of the receptor. This inhibition halts the activation of downstream signaling cascades that promote cell growth and proliferation.[4][7] By arresting the EGFR signaling pathway at its origin, Tyrphostin AG 112 serves as a valuable tool for studying EGFR-dependent cellular processes and as a potential scaffold for developing antiproliferative agents.[8]
Quantitative Data
The available quantitative data for Tyrphostin AG 112 is summarized below. For comparative context, data for other relevant tyrphostin-based EGFR inhibitors are also included.
Table 1: Physicochemical Properties of Tyrphostin AG 112
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C13H8N4O | [5][9] |
| Molecular Weight | 236.23 g/mol | [5][9] |
| IUPAC Name | (3Z)-2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | [5] |
| Synonyms | Tyrphostin A48, AG-112 |[5] |
Table 2: In Vitro Inhibitory Activity of Tyrphostin Compounds
| Compound | Target | IC50 Value (µM) | Assay Conditions | Reference |
|---|---|---|---|---|
| Tyrphostin AG1112 | EGFR | 15 | Cell-based assay | [10] |
| PDGFR | 20 | Cell-based assay | [10] | |
| p210bcr-abl | 2 | Cell-based assay | [10] | |
| Tyrphostin AG-528 | EGFR | 4.9 | Cell-free assay | [11] |
| | ErbB2/HER2 | 2.1 | Cell-free assay |[11] |
Experimental Protocols and Workflow
The characterization of an EGFR inhibitor like Tyrphostin AG 112 typically involves a series of in vitro and cell-based assays to confirm its mechanism, potency, and effects on cell viability.
Protocol 1: In Vitro EGFR Kinase Assay (Radiometric)
This protocol is adapted from standard radiometric kinase assays and is designed to measure the direct inhibitory effect of Tyrphostin AG 112 on the enzymatic activity of purified EGFR.[2][12]
Materials:
-
Purified recombinant EGFR kinase domain
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP solution (unlabeled)
-
[γ-33P]ATP
-
Tyrphostin AG 112 stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare Reagents: Create a serial dilution of Tyrphostin AG 112 in DMSO. For the reaction, prepare a master mix containing kinase buffer, EGFR enzyme, and the peptide substrate.
-
Initiate Reaction: In a microcentrifuge tube, add the inhibitor from the serial dilution (or DMSO for control). Add the kinase/substrate master mix.
-
Start Phosphorylation: Initiate the kinase reaction by adding the ATP mix (containing both unlabeled ATP and [γ-33P]ATP). The final ATP concentration is typically at or near the Km for the enzyme.[13]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for phosphorylation.[2][12]
-
Stop Reaction & Spot: Stop the reaction by adding ice-cold phosphoric acid. Spot a small volume of each reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each concentration of Tyrphostin AG 112 relative to the DMSO control and determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol details the procedure to assess the phosphorylation status of EGFR and downstream targets in cultured cells after treatment with Tyrphostin AG 112.[1][14]
Materials:
-
A431 cells (or other high-EGFR expressing cell line)
-
Complete cell culture medium
-
Tyrphostin AG 112
-
Human EGF
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-EGFR, anti-p-ERK, anti-Actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., A431) and allow them to attach. Serum-starve the cells for several hours before treatment. Pre-treat cells with various concentrations of Tyrphostin AG 112 for 1-2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[1]
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and collect the lysate.[1] Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using a digital imager.[15] Analyze band intensities to determine the change in protein phosphorylation relative to total protein and the loading control (Actin).
Protocol 3: Cell Proliferation Assay (MTS/MTT)
This protocol is used to determine the effect of Tyrphostin AG 112 on cell viability and to calculate its IC50 value in a cellular context.[15]
Materials:
-
Cancer cell lines (e.g., A549, PC-9)
-
Complete cell culture medium
-
Sterile 96-well plates
-
Tyrphostin AG 112 stock solution (10 mM in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium. Allow cells to attach overnight.[15]
-
Compound Treatment: Prepare a serial dilution of Tyrphostin AG 112 in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add Reagent: Add the MTS or MTT reagent to each well according to the manufacturer’s instructions and incubate for 1-4 hours.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com.cn [promega.com.cn]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AG 112 | C13H8N4O | CID 5328804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the epidermal growth factor and HER2/neu receptors by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibition of EGF-dependent proliferation of keratinocytes by tyrphostin tyrosine kinase blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. benchchem.com [benchchem.com]
